molecular formula C7H14ClNO B11783676 Octahydrofuro[3,4-c]pyridine hydrochloride

Octahydrofuro[3,4-c]pyridine hydrochloride

Cat. No.: B11783676
M. Wt: 163.64 g/mol
InChI Key: YIFFNLBQRNYTMJ-UHFFFAOYSA-N
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Description

Octahydrofuro[3,4-c]pyridine hydrochloride is a heterocyclic compound with the molecular formula C7H14ClNO. It is a derivative of pyridine, featuring a fused furan ring, and is commonly used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydrofuro[3,4-c]pyridine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with furan compounds in the presence of catalysts such as rhodium or palladium . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Octahydrofuro[3,4-c]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted pyridine and furan derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Octahydrofuro[3,4-c]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Octahydrofuro[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives such as:

  • Pyridine
  • Piperidine
  • Dihydropyridine
  • Furo[2,3-b]pyridine

Uniqueness

Octahydrofuro[3,4-c]pyridine hydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other pyridine derivatives .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h6-8H,1-5H2;1H

InChI Key

YIFFNLBQRNYTMJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1COC2.Cl

Origin of Product

United States

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